REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].Cl[C:10](Cl)(Cl)[C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1.Cl>>[C:14]1([C:15]2[O:16][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)[CH:18]=[CH:19][C:11]([C:10]2[O:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
25.8 g
|
Type
|
reactant
|
Smiles
|
ClC(C1=CC=C(C(=O)Cl)C=C1)(Cl)Cl
|
Name
|
B2O3
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed
|
Type
|
TEMPERATURE
|
Details
|
slowly heated
|
Type
|
CUSTOM
|
Details
|
Between 190°
|
Type
|
CUSTOM
|
Details
|
200° C
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours the mixture was cooled
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
After extraction twice with 100 ml of CHCl3
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2)C=2OC1=C(N2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |